molecular formula C67H106N10O16 B10800174 [4-[[5-(carbamoylamino)-2-[[3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

[4-[[5-(carbamoylamino)-2-[[3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Cat. No.: B10800174
M. Wt: 1307.6 g/mol
InChI Key: HJNJEHBZUVWTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LCB14-0602 involves the conjugation of the antibody-drug conjugate linker (Acetylene-linker-Val-Cit-PABC) with Monomethyl auristatin EThis reaction involves the use of an alkyne group in the linker and an azide group in the Monomethyl auristatin E .

Industrial Production Methods: Industrial production of LCB14-0602 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under nitrogen at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: LCB14-0602 primarily undergoes the copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient, making it ideal for the synthesis of complex molecules like antibody-drug conjugates .

Common Reagents and Conditions: The key reagents used in the synthesis of LCB14-0602 include the antibody-drug conjugate linker (Acetylene-linker-Val-Cit-PABC), Monomethyl auristatin E, and a copper catalyst. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide at room temperature .

Major Products Formed: The major product formed from the synthesis of LCB14-0602 is the conjugate of the antibody-drug conjugate linker and Monomethyl auristatin E. This product is a potent inhibitor of tubulin polymerization, making it effective in targeting and killing cancer cells .

Scientific Research Applications

LCB14-0602 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in click chemistry reactions. In biology and medicine, it is used in the development of targeted cancer therapies, specifically antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy cells and reducing side effects .

Mechanism of Action

The mechanism of action of LCB14-0602 involves the inhibition of tubulin polymerization by Monomethyl auristatin E. Tubulin is a protein that is essential for cell division, and its inhibition prevents cancer cells from dividing and proliferating. The antibody-drug conjugate linker (Acetylene-linker-Val-Cit-PABC) ensures that the cytotoxic agent is delivered specifically to cancer cells, reducing the impact on healthy cells .

Comparison with Similar Compounds

LCB14-0602 is unique in its combination of an antibody-drug conjugate linker and a potent tubulin inhibitor. Similar compounds include other antibody-drug conjugates that use different linkers or cytotoxic agents. For example, Brentuximab vedotin is an antibody-drug conjugate that uses a different linker and cytotoxic agent but has a similar mechanism of action. The uniqueness of LCB14-0602 lies in its specific linker and the use of Monomethyl auristatin E, which provides high specificity and potency in targeting cancer cells .

Properties

Molecular Formula

C67H106N10O16

Molecular Weight

1307.6 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[3-methyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)

InChI Key

HJNJEHBZUVWTEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)COCCOCCOCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.